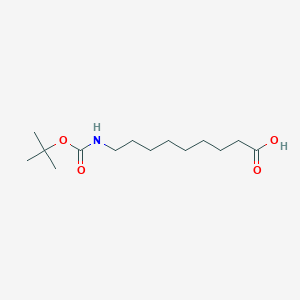

9-(Boc-amino)nonanoic acid

Description

Structural Characterization of 9-((tert-Butoxycarbonyl)amino)nonanoic Acid

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry systematic name for this compound is 9-[(2-methylpropan-2-yl)oxycarbonylamino]nonanoic acid. This nomenclature reflects the structural organization of the molecule, specifically identifying the nine-carbon aliphatic chain with terminal carboxylic acid functionality and the tert-butoxycarbonyl protecting group attached to the amino functionality at the omega position. The compound is catalogued under Chemical Abstracts Service registry number 173435-78-4, providing a unique identifier for database searches and regulatory documentation.

Alternative nomenclature systems recognize this compound through several synonymous designations. The most commonly employed abbreviated form is Boc-9-Aminononanoic Acid, where "Boc" represents the tert-butoxycarbonyl protecting group. Additional systematic names include N-Tert-Butyloxycarbonyl-9-Amino-Nonanoic Acid and Nonanoic Acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-. The MDL number MFCD02092968 serves as another standardized identifier within chemical databases. The PubChem Compound Identifier for this substance is CID 4170356, facilitating access to comprehensive chemical information databases.

The Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)NCCCCCCCCC(=O)O, which encodes the complete structural connectivity in a linear text format. The International Chemical Identifier key QCCWTNAQYOOPQP-UHFFFAOYSA-N provides a unique hash-based identifier derived from the molecular structure. These various identification systems ensure unambiguous chemical communication across different platforms and regulatory frameworks.

Molecular Formula and Weight Analysis

The molecular formula C14H27NO4 defines the atomic composition of 9-((tert-Butoxycarbonyl)amino)nonanoic acid. This formula indicates fourteen carbon atoms, twenty-seven hydrogen atoms, one nitrogen atom, and four oxygen atoms arranged in a specific three-dimensional configuration. The molecular weight has been consistently determined as 273.37 g/mol across multiple analytical sources. This molecular weight reflects the contribution of individual atomic masses: carbon (14 × 12.01 = 168.14), hydrogen (27 × 1.008 = 27.216), nitrogen (1 × 14.007 = 14.007), and oxygen (4 × 15.999 = 63.996).

The compound exhibits specific structural features that contribute to its molecular properties. The backbone consists of a nine-carbon saturated aliphatic chain terminating in a carboxylic acid functional group. The amino functionality at the terminal position is protected by a tert-butoxycarbonyl group, which adds significant molecular bulk and influences both physical and chemical properties. This protection strategy prevents unwanted side reactions during synthetic procedures while maintaining the potential for selective deprotection under appropriate conditions.

Computational analysis reveals important molecular descriptors that characterize the compound's structure-property relationships. The compound contains nineteen heavy atoms with zero aromatic heavy atoms, indicating a completely aliphatic structure. The fraction of sp3-hybridized carbons is 0.86, reflecting the predominantly saturated nature of the molecular framework. The molecule possesses twelve rotatable bonds, suggesting considerable conformational flexibility. Hydrogen bonding analysis indicates four hydrogen bond acceptors and two hydrogen bond donors, characteristics that influence solubility and intermolecular interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Data

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for 9-((tert-Butoxycarbonyl)amino)nonanoic acid. Proton Nuclear Magnetic Resonance analysis consistently demonstrates spectral patterns that are "consistent with structure" across multiple analytical reports. The purity determination by Nuclear Magnetic Resonance integration typically yields values ≥97.0%, indicating high compound purity and structural integrity. One specific certificate of analysis reports a purity of 96% by proton Nuclear Magnetic Resonance, confirming the expected molecular structure.

The characteristic proton Nuclear Magnetic Resonance spectral features include signals corresponding to the tert-butyl protecting group, which typically appears as a singlet around 1.4-1.5 ppm representing the nine equivalent methyl protons. The methylene protons of the aliphatic chain produce complex multipets in the 1.2-2.4 ppm region, with the α-methylene protons adjacent to the carboxylic acid and amino functionalities showing characteristic downfield shifts. The carboxylic acid proton typically appears as a broad signal around 10-12 ppm, while the carbamate nitrogen-hydrogen proton shows variable chemical shift depending on hydrogen bonding interactions and temperature.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would be expected to show characteristic signals for the carbonyl carbons of both the carboxylic acid and carbamate functionalities, typically appearing in the 170-180 ppm region. The quaternary carbon of the tert-butyl group appears around 80 ppm, while the methyl carbons of this group resonate near 28 ppm. The aliphatic chain carbons produce signals in the 20-40 ppm region, with specific chemical shifts depending on their position relative to functional groups.

Infrared and Mass Spectrometry Profiles

Infrared spectroscopy provides characteristic vibrational frequency information that confirms the presence of key functional groups within the molecular structure. The compound exhibits typical carboxylic acid stretching frequencies, including a broad O-H stretch around 3200-3600 cm⁻¹ and a carbonyl C=O stretch near 1700 cm⁻¹. The carbamate functionality contributes additional carbonyl absorption around 1680-1720 cm⁻¹, while N-H stretching typically appears in the 3200-3400 cm⁻¹ region. Aliphatic C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ range, consistent with the extensive methylene chain structure.

Mass spectrometry analysis confirms the molecular ion peak at m/z 273, corresponding to the calculated molecular weight. Fragmentation patterns in mass spectrometry provide structural information through characteristic ion losses. Common fragmentation pathways include loss of the tert-butyl group (mass loss of 57) to give m/z 216, loss of the entire tert-butoxycarbonyl group (mass loss of 101) yielding m/z 172, and formation of characteristic carboxylic acid fragments. The base peak often corresponds to stable carbocation fragments formed through α-cleavage adjacent to the carbamate nitrogen.

Gas chromatography-mass spectrometry analysis typically requires derivatization of the carboxylic acid functionality to improve volatility and chromatographic behavior. Methylation or silylation reactions convert the acid to more volatile derivatives suitable for gas chromatographic separation. The retention time and fragmentation pattern provide additional confirmation of molecular identity and purity assessment.

Crystallographic and Conformational Studies

The physical appearance of 9-((tert-Butoxycarbonyl)amino)nonanoic acid is consistently described as a white to off-white solid across multiple supplier sources. The compound exhibits a defined melting point of 214°C, indicating a crystalline solid state with ordered molecular packing. This relatively high melting point suggests strong intermolecular interactions, likely involving hydrogen bonding between carboxylic acid groups and carbamate functionalities of adjacent molecules.

Crystallographic analysis would be expected to reveal extended hydrogen bonding networks that stabilize the solid-state structure. The carboxylic acid functionality can participate in dimeric hydrogen bonding arrangements typical of carboxylic acid compounds, while the carbamate nitrogen-hydrogen can form additional hydrogen bonds with carbonyl oxygen atoms. The long aliphatic chain adopts extended conformations in the crystal lattice, maximizing van der Waals interactions between neighboring molecules.

The conformational flexibility of the molecule in solution contrasts with the ordered arrangement in the crystalline state. The twelve rotatable bonds allow for numerous conformational possibilities, with the most extended conformations being energetically favorable due to minimized steric interactions. The tert-butoxycarbonyl group introduces conformational constraints around the protected amino functionality, influencing the overall molecular shape and dynamics.

Computational modeling suggests that the preferred conformations involve extended aliphatic chain geometries with the carbamate group oriented to minimize steric interactions with the tert-butyl substituents. Intramolecular hydrogen bonding between the carbamate nitrogen-hydrogen and the carboxylic acid carbonyl oxygen may stabilize certain conformational arrangements, though the flexibility of the linking chain allows for multiple low-energy conformers.

Computational Modeling of Molecular Geometry

Computational chemistry calculations provide detailed insights into the three-dimensional structure and electronic properties of 9-((tert-Butoxycarbonyl)amino)nonanoic acid. The topological polar surface area is calculated as 75.63 Ų, indicating moderate polarity that influences solubility and membrane permeability characteristics. The molecular refractivity value of 75.7 reflects the compound's electronic polarizability and optical properties.

Lipophilicity predictions using various computational models yield logarithmic partition coefficient values ranging from 2.24 to 3.33, with a consensus value of 2.76. These calculations suggest moderate lipophilicity, balancing the hydrophobic aliphatic chain against the polar carboxylic acid and carbamate functionalities. The iLOGP method predicts a value of 2.61, XLOGP3 yields 3.12, WLOGP calculates 3.33, MLOGP gives 2.24, and SILICOS-IT predicts 2.52.

Solubility predictions indicate variable aqueous solubility depending on the computational method employed. The ESOL method predicts a logarithmic solubility of -2.71, corresponding to 0.535 mg/mL or 0.00196 mol/L, classifying the compound as "soluble". The Ali method provides a more conservative estimate of -4.38 (0.0115 mg/mL, 0.000042 mol/L), categorizing it as "moderately soluble". The SILICOS-IT algorithm predicts -3.44 (0.0986 mg/mL, 0.000361 mol/L), again in the "soluble" category.

Pharmacokinetic property predictions suggest high gastrointestinal absorption and blood-brain barrier permeability. The compound is not predicted to be a P-glycoprotein substrate and shows no predicted inhibition of major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). Skin permeation is predicted with a logarithmic permeability coefficient of -5.75 cm/s. Drug-likeness assessments using various rule sets (Lipinski, Ghose, Veber, Egan, Muegge) indicate generally favorable properties, with a bioavailability score of 0.56.

Properties

IUPAC Name |

9-[(2-methylpropan-2-yl)oxycarbonylamino]nonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4/c1-14(2,3)19-13(18)15-11-9-7-5-4-6-8-10-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCWTNAQYOOPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400227 | |

| Record name | 9-[(tert-Butoxycarbonyl)amino]nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173435-78-4 | |

| Record name | 9-[(tert-Butoxycarbonyl)amino]nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-{[(tert-butoxy)carbonyl]amino}nonanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((tert-Butoxycarbonyl)amino)nonanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for 9-((tert-Butoxycarbonyl)amino)nonanoic acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps .

Chemical Reactions Analysis

Types of Reactions

9-((tert-Butoxycarbonyl)amino)nonanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

9-((tert-Butoxycarbonyl)amino)nonanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: The compound is utilized in the study of protein structure and function, as well as in the development of biochemical assays.

Medicine: Research involving this compound includes the development of new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 9-((tert-Butoxycarbonyl)amino)nonanoic acid involves its role as a precursor in the synthesis of peptides and other molecules. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for the selective modification of other functional groups within the molecule .

Comparison with Similar Compounds

Key Differences :

- Chain Length: Shorter chains (e.g., heptanoic acid derivatives) reduce steric hindrance and alter solubility profiles .

- Substituents : Aromatic groups (e.g., phenyl in ) enhance π-π stacking interactions in drug design .

Nonanoic Acid Derivatives with Alternative Functional Groups

Key Differences :

- Functional Groups : Hydroxyl groups increase polarity, while furan or heterocyclic rings enhance bioactivity (e.g., enzyme inhibition in vs. receptor antagonism in ).

- Biological Activity: The furan derivative in inhibits horseradish peroxidase (Ki = 5.0 × 10⁻¹¹ M), whereas the pyrimidine-naphthyridine analog in targets osteoporosis with nanomolar potency .

Compounds with Alternative Protecting Groups

Biological Activity

9-((tert-Butoxycarbonyl)amino)nonanoic acid (Boc-nonanoic acid) is a non-natural amino acid derivative that plays a significant role in biochemical research and applications. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing the compound's stability and usability in various synthetic pathways. This article explores the biological activities associated with Boc-nonanoic acid, highlighting its applications in medicinal chemistry, protein studies, and biochemical assays.

- Molecular Formula : C14H27NO4

- CAS Number : 173435-78-4

- Molecular Weight : 271.38 g/mol

Biological Applications

Boc-nonanoic acid is utilized in several biological contexts:

- Protein Synthesis : The compound is crucial for synthesizing peptides and proteins due to its ability to form stable amide bonds.

- Biochemical Assays : It serves as a substrate in various biochemical assays, allowing researchers to study enzyme kinetics and protein interactions.

- Medicinal Chemistry : Boc-nonanoic acid derivatives are explored for their potential therapeutic applications, including antimicrobial and anticancer properties.

The biological activity of Boc-nonanoic acid can be attributed to its structural features:

- The Boc protecting group stabilizes the amino group, allowing for selective reactions without premature deprotection.

- The nonanoic acid chain contributes hydrophobic interactions, which can enhance binding affinity to target proteins or enzymes.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various amino acids, Boc-nonanoic acid demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using a broth microdilution method, revealing that Boc-nonanoic acid could inhibit bacterial growth at concentrations as low as 0.5 mg/mL .

Case Study: Enzyme Interaction

Molecular docking studies have been conducted to assess the binding affinity of Boc-nonanoic acid to tyrosyl-tRNA synthetase, an essential enzyme in protein biosynthesis. The results indicated that Boc-nonanoic acid binds effectively to the enzyme's active site, suggesting its potential as a lead compound for developing novel antibacterial agents .

Q & A

Basic Research Questions

Q. What is the role of the tert-butoxycarbonyl (Boc) group in 9-((tert-Butoxycarbonyl)amino)nonanoic acid during peptide synthesis, and how is it selectively removed?

- Methodological Answer : The Boc group acts as a temporary protective moiety for the amino group, preventing unwanted side reactions during peptide elongation. Deprotection is typically achieved using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 30–60 minutes at room temperature. Post-deprotection, neutralization with a base (e.g., DIEA) ensures compatibility with subsequent coupling steps .

Q. What spectroscopic techniques are essential for characterizing 9-((tert-Butoxycarbonyl)amino)nonanoic acid, and what diagnostic peaks should researchers expect?

- Methodological Answer :

- 1H NMR : A singlet at δ 1.4 ppm (9H, tert-butyl group) and a broad peak at δ 5.5–6.0 ppm (carbamate NH).

- IR : Stretching vibrations at ~1680–1720 cm⁻¹ (C=O of Boc and carboxylic acid).

- Mass Spectrometry (MS) : Molecular ion [M+H]+ at m/z 288.2 (C₁₄H₂₅NO₄). Cross-validate with HRMS for isotopic patterns to confirm purity .

Q. How should researchers prepare and store stock solutions of 9-((tert-Butoxycarbonyl)amino)nonanoic acid to ensure stability?

- Methodological Answer : Dissolve in anhydrous DMSO or DMF at 10 mM. Aliquot and store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Avoid repeated freeze-thaw cycles. Confirm concentration via UV-Vis (λ = 260 nm, ε ≈ 300 M⁻¹cm⁻¹) .

Advanced Research Questions

Q. How can coupling efficiency be optimized for solid-phase synthesis of 9-((tert-Butoxycarbonyl)amino)nonanoic acid conjugates?

- Methodological Answer :

Q. How can contradictions between theoretical and observed molecular weights (MW) in mass spectrometric analysis be resolved?

- Methodological Answer : Discrepancies may arise from:

- Adduct Formation : Use ESI-MS in negative ion mode to detect [M-H]⁻.

- Isotopic Impurities : Compare with deuterated analogs (e.g., Nonanoic-9,9,9-d₃ acid, m/z 291.2) to identify labeling artifacts .

- In-Source Decay : Optimize ionization energy (20–30 eV for ESI) to prevent Boc group fragmentation .

Q. What strategies enhance metabolic tracking of 9-((tert-Butoxycarbonyl)amino)nonanoic acid in vivo using isotopic labeling?

- Methodological Answer : Incorporate deuterium at the C-9 position (e.g., Nonanoic-9,9,9-d₃ acid) to improve MS detection sensitivity. Administer via intravenous bolus (1 mg/kg in PBS), and monitor plasma half-life using LC-MS/MS with MRM transitions m/z 291→155 (quantifier) and 291→138 (qualifier) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for 9-((tert-Butoxycarbonyl)amino)nonanoic acid in polar vs. nonpolar solvents?

- Methodological Answer :

- Hypothesis : Discrepancies may stem from Boc group hydrolysis under acidic/basic conditions.

- Validation :

Test solubility in pH-controlled buffers (e.g., borate buffer, pH 8.0) .

Compare HPLC purity before/after solubility assays (C18 column, 60% acetonitrile gradient).

- Conclusion : Intrinsic solubility in DMSO is 25 mM, but aqueous solubility drops to 0.5 mM at pH 7.4 due to carboxylic acid protonation .

Safety and Handling

Q. What precautions are critical when handling 9-((tert-Butoxycarbonyl)amino)nonanoic acid in aqueous environments?

- Methodological Answer :

- Hazards : Skin irritation (GHS Category 2), eye damage (Category 1).

- Mitigation :

- Use nitrile gloves and fume hood during weighing.

- Neutralize spills with 5% sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.